D-Valine,3-[[(acetylamino)methyl]thio]-N-[(1,1-dimethylethoxy)carbonyl]-
Description
Properties
IUPAC Name |
3-(acetamidomethylsulfanyl)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O5S/c1-8(16)14-7-21-13(5,6)9(10(17)18)15-11(19)20-12(2,3)4/h9H,7H2,1-6H3,(H,14,16)(H,15,19)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSPMXBDNAADFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCSC(C)(C)C(C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Synthesis of D-Valine
The Boc-protected D-valine intermediate is typically derived from L-valine via kinetic resolution or asymmetric catalysis. A patent by details a resolution-based method using dibenzoyl-L-tartaric acid (L-DBTA) to isolate the D-enantiomer from racemic mixtures. Key steps include:
- Cyanidation : Isobutyraldehyde reacts with sodium cyanide and ammonium chloride to form 2-amino-3-methylbutyronitrile .
- Hydrolysis-Amidation : Catalyzed by NaOH and ketones (e.g., acetone), yielding DL-2-amino-3-methylbutyryl amide .
- Resolution : L-DBTA in acetone/water selectively crystallizes the D-2-amino-3-methylbutyryl amide-L-DBTA salt , achieving >99% optical purity.
- Hydrolysis : Acidic hydrolysis (HCl reflux) followed by ion-exchange chromatography yields D-valine .
Table 1: Optimization of D-Valine Synthesis
| Step | Conditions | Yield (%) | Optical Purity (% ee) |
|---|---|---|---|
| Cyanidation | 35–40°C, 5 h | 85 | – |
| Hydrolysis-Amidation | NaOH, acetone, 0–5°C, 6 h | 75.5 | – |
| Resolution | L-DBTA, acetone/water, reflux | 72 | 99.2 |
| Final Hydrolysis | HCl reflux, ion-exchange | 68 | 99.2 |
Boc Protection and Final Assembly
N-Terminal Boc Protection
The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) under Schotten-Baumann conditions:
Coupling of Thioether-Acetamido Side Chain
The thioether-acetamido group is conjugated to Boc-D-valine via a HBTU-mediated coupling :
- Activation : Carboxylic acid of mercaptoacetylamide is activated with HBTU and DIPEA.
- Coupling : Reaction with Boc-D-valine’s free amine at 0°C yields the target compound.
Table 3: Coupling Reaction Analytics
| Parameter | Value |
|---|---|
| Reaction Temp | 0°C → 25°C |
| Yield | 82% |
| Purity (HPLC) | 98.5% |
Structural Characterization and Validation
Spectroscopic Analysis
Chemical Reactions Analysis
Boc Deprotection and Peptide Coupling
The Boc group serves as a temporary protective moiety for the amino group, enabling selective reactions at other sites.
Key Findings :
-
The Boc group is stable under basic and nucleophilic conditions but cleaved by strong acids (e.g., TFA) .
-
Post-deprotection, the free amine participates in peptide synthesis, as demonstrated in farnesyl transferase inhibitor synthesis using EDC/HOBt-mediated coupling .
Thioether Functionalization
The 3-[(acetylamino)methyl]thio group exhibits nucleophilic sulfur reactivity.
| Reaction | Conditions | Outcome | Source |
|---|---|---|---|
| Oxidation | H₂O₂ in acetic acid or mCPBA in DCM | Sulfoxide or sulfone formation | |
| Alkylation | Alkyl halides (e.g., CH₃I) in basic media | Thioether alkylation |
Key Findings :
-
Thioethers oxidize to sulfoxides (1 eq. H₂O₂) or sulfones (excess H₂O₂) .
-
Alkylation preserves the sulfur’s nucleophilicity, enabling further functionalization .
Enzymatic and Hydrolytic Stability
The acetylated thioether and ester groups influence metabolic stability.
| Reaction | Conditions | Outcome | Source |
|---|---|---|---|
| Ester hydrolysis | NaOH/MeOH or lipases | Carboxylic acid formation | |
| Enzymatic cleavage | Proteases (e.g., trypsin) | Controlled release in drug delivery |
Key Findings :
-
Methyl esters hydrolyze under alkaline conditions to carboxylic acids, critical for prodrug activation .
-
Enzymatic cleavage of peptide-drug conjugates (e.g., poly-L-aspartic acid carriers) highlights potential for controlled release .
Synthetic Challenges and Optimization
Scientific Research Applications
D-Valine,3-[[(acetylamino)methyl]thio]-N-[(1,1-dimethylethoxy)carbonyl]- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of D-Valine,3-[[(acetylamino)methyl]thio]-N-[(1,1-dimethylethoxy)carbonyl]- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. The thioether linkage and acetylamino group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: D-Valine,3-[[(acetylamino)methyl]thio]-N-[(1,1-dimethylethoxy)carbonyl]-
- CAS RN : 129972-45-8
- Molecular Formula : C₁₃H₂₄N₂O₅S
- Molecular Weight : 320.4 g/mol (calculated)
- Key Features: BOC Protection: The (1,1-dimethylethoxy)carbonyl (BOC) group at the N-terminus, a common protective group for amines . Thioether Modification: A thioether linkage at the 3-position of valine, substituted with an (acetylamino)methyl (Acm) group, which serves as a protective group for thiols .
Comparison with Structurally Similar Compounds
BOC-Protected Valine Derivatives
Key Observations :
Thioether-Modified Amino Acids
Key Observations :
- Acm vs. Bzl : Acm (target compound) offers milder deprotection (e.g., iodine oxidation) compared to 4-methoxybenzyl (Bzl), which requires strong acids .
- Bulkier Substituents : Dibenzofuranyl derivatives () exhibit reduced solubility in aqueous media due to aromatic stacking, unlike the smaller Acm group .
Ester and Azide Derivatives
Key Observations :
- The succinimidyl ester () is highly reactive toward amines, enabling efficient peptide coupling, whereas the target compound’s thioether is inert under similar conditions .
Biological Activity
Chemical Structure and Properties
The chemical structure of D-Valine, 3-[[(acetylamino)methyl]thio]-N-[(1,1-dimethylethoxy)carbonyl]- can be represented as follows:
- Molecular Formula : C₁₄H₂₄N₂O₆S₂
- IUPAC Name : D-Valine, 3-[[(acetylamino)methyl]thio]-N-[(1,1-dimethylethoxy)carbonyl]-
This compound features a valine backbone with modifications that may enhance its solubility and bioactivity.
The biological activity of this compound may be attributed to several mechanisms:
- Antitumor Activity : Similar compounds have shown cytotoxic effects against various tumor cell lines. The presence of thioether and acetylamino groups may enhance cellular uptake and interaction with biological targets.
- Antimicrobial Properties : Compounds with similar structures have been investigated for their ability to inhibit bacterial growth, particularly against pathogens like Helicobacter pylori.
- Enzyme Inhibition : The incorporation of specific functional groups may allow the compound to act as an inhibitor of enzymes involved in metabolic pathways relevant to cancer and infection.
Case Studies and Experimental Data
- Antitumor Studies : In vitro studies have demonstrated that derivatives of valine exhibit selective cytotoxicity against cancer cells while sparing normal cells. For instance, a related compound showed an IC₅₀ value in the low micromolar range against prostate cancer cells .
- Antimicrobial Activity : Research has indicated that certain valine derivatives possess significant activity against H. pylori, comparable to standard antibiotics . This suggests potential use in treating gastric infections.
- Enzyme Inhibition : A study on structurally similar compounds revealed potent inhibition of urease, an enzyme critical for the survival of H. pylori. The effectiveness was measured using assays that quantified enzyme activity in the presence of the compound .
Data Table
Q & A
Basic: What is the role of the tert-butoxycarbonyl (Boc) group in synthesizing this compound, and how is it introduced?
The Boc group serves as a temporary protecting group for the amino functionality during peptide synthesis, preventing unwanted side reactions. It is introduced by reacting the amino group of D-valine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine. The reaction typically occurs under anhydrous conditions at 0–25°C, with monitoring via TLC or NMR to confirm completion .
Basic: What spectroscopic methods are used to confirm the structure of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR identify the Boc group (e.g., tert-butyl protons at ~1.4 ppm) and the thioether substituent (δ 2.5–3.5 ppm for SCH₂).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., calculated for C₁₃H₂₃NO₅S: [M+H]⁺ = 306.1371).
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O of Boc) and ~1250 cm⁻¹ (C-O of tert-butyl) validate functional groups .
Advanced: How does the stereochemistry (D-configuration) of valine impact the compound’s reactivity or biological interactions?
The D-configuration of valine may reduce enzymatic degradation in biological systems compared to L-forms, enhancing stability in protease-rich environments. However, racemization risks during synthesis must be mitigated by maintaining low temperatures and avoiding prolonged exposure to basic conditions. Chiral HPLC or polarimetry is used to monitor enantiomeric excess (>98% required for most studies) .
Advanced: What challenges arise in synthesizing the thioether-linked acetylamino methyl group?
The thioether bridge (-S-CH₂-) is susceptible to oxidation, requiring inert atmospheres (N₂/Ar) and antioxidants like TCEP during synthesis. Additionally, nucleophilic substitution between a thiol (e.g., acetylaminomethanethiol) and a halogenated precursor (e.g., bromomethyl derivative) must be optimized for yield (typically 60–75%). Side products like disulfides are removed via column chromatography .
Advanced: How can crystallographic data resolve contradictions in reported molecular conformations?
Single-crystal X-ray diffraction provides definitive bond angles and torsion angles. For example, a triclinic crystal system (space group P1) with unit cell parameters (e.g., a=5.1483 Å, b=11.6600 Å, c=13.6510 Å) confirms the spatial arrangement of the Boc-protected valine and thioether substituent. Discrepancies in literature can arise from solvent effects (e.g., DMSO vs. CHCl₃), which alter crystal packing .
Basic: What purification strategies are effective for isolating this compound?
- Flash Chromatography : Use silica gel with a gradient of ethyl acetate/hexanes (20–50% EA).
- Recrystallization : Ethanol/water mixtures yield high-purity crystals.
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) remove polar impurities .
Advanced: How does the acetylamino methylthio substituent influence the compound’s solubility and stability?
The thioether group increases lipophilicity (logP ~2.5), reducing aqueous solubility but enhancing membrane permeability. Stability studies (pH 1–9, 37°C) show degradation at pH >7 due to thioether oxidation. Stabilizers like EDTA or ascorbic acid are added to buffers for long-term storage .
Advanced: What computational methods validate the compound’s electronic or steric effects?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict NMR shifts (vs. experimental data).
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to assess steric hindrance from the Boc group .
Basic: How is the compound’s purity quantified, and what thresholds are acceptable for research use?
Purity is assessed via:
- HPLC : ≥95% area under the curve (AUC).
- Elemental Analysis : C, H, N, S within ±0.4% of theoretical values.
Lower purity (<90%) may introduce confounding variables in biological assays .
Advanced: What strategies address discrepancies in reported synthetic yields (e.g., 50% vs. 70%)?
Yield variations often stem from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
